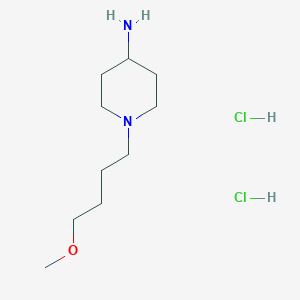

1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride

描述

属性

IUPAC Name |

1-(4-methoxybutyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-13-9-3-2-6-12-7-4-10(11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDUXSBHBWVKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Piperidin-4-amine with 4-Methoxybutyl Halides

One common approach involves the alkylation of piperidin-4-amine with a 4-methoxybutyl halide (e.g., 4-methoxybutyl chloride or bromide):

- Reaction Conditions: Typically performed in an aprotic solvent such as ethyl acetate or methanol under controlled temperature (room temperature to mild heating).

- Base Use: A base like triethylamine may be used to neutralize generated acid.

- Outcome: Selective N-alkylation yields 1-(4-methoxybutyl)piperidin-4-amine.

Protection and Deprotection Strategies

To avoid side reactions, the amine group on the piperidine ring can be protected using tert-butoxycarbonyl (Boc) or similar protecting groups:

- Step 1: Protect the piperidin-4-amine to form N-Boc-piperidin-4-amine.

- Step 2: Alkylate the nitrogen with 4-methoxybutyl halide.

- Step 3: Remove the Boc group under acidic conditions (e.g., 4M HCl in ethyl acetate).

- Step 4: Convert the free amine into the dihydrochloride salt by treatment with hydrogen chloride in ethyl acetate/methanol.

This method enhances selectivity and purity.

Hydrogen Chloride Treatment to Form Dihydrochloride Salt

- The free base is dissolved in methanol or ethyl acetate.

- Hydrogen chloride in ethyl acetate (4M) is added.

- Stirring at room temperature for 5 to 15 hours facilitates salt formation.

- Concentration under reduced pressure yields the dihydrochloride salt as a stable, crystalline product.

Detailed Example Procedure (Based on Research Findings)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | tert-Butyl (3S,5R)-3-[{[1-(4-methoxybutyl)-1H-benzimidazol-2-yl]carbonyl}(2-methylpropyl)amino]-5-(morpholin-4-ylcarbonyl)piperidine-1-carboxylate dissolved in methanol, 4M HCl in ethyl acetate added, stirred 15 hr at RT | Deprotection of Boc group | Free amine intermediate |

| 2 | Concentration under reduced pressure, aqueous sodium bicarbonate wash, extraction with ethyl acetate, drying over MgSO4 | Purification | Crude free amine |

| 3 | Basic silica gel column chromatography, elution with ethyl acetate-methanol (9:1) | Purification | Pure 1-(4-methoxybutyl)piperidin-4-amine |

| 4 | Dissolve in ethyl acetate and methanol, add 4M HCl in ethyl acetate, stir 5 min at RT | Formation of dihydrochloride salt | 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride |

This procedure yields the target compound as a dihydrochloride salt with high purity and good yield.

Analytical Data Supporting Preparation

- 1H-NMR (DMSO-d6): Multiplets observed at δ 0.63–2.44 ppm corresponding to piperidine ring protons and methoxybutyl chain protons confirm the structure.

- Purity: Achieved through silica gel chromatography and recrystallization steps.

- Physical Form: The dihydrochloride salt is typically isolated as a crystalline solid, enhancing stability for storage and handling.

Comparative Analysis of Preparation Routes

| Method Aspect | Alkylation without Protection | Alkylation with Boc Protection | Comments |

|---|---|---|---|

| Selectivity | Moderate, risk of side reactions | High, improved selectivity | Protection reduces side reactions |

| Purity | Lower, requires extensive purification | Higher, cleaner product | Boc group facilitates purification |

| Reaction Conditions | Mild, straightforward | Additional steps for protection/deprotection | Trade-off between complexity and purity |

| Yield | Variable | Generally higher | Controlled reaction environment |

Additional Synthetic Insights

- The use of 4M hydrogen chloride in ethyl acetate is a standard and effective method for converting free amines to their dihydrochloride salts.

- Protection with Boc groups is a common strategy in piperidine chemistry to improve alkylation outcomes.

- Extraction and drying steps using aqueous sodium bicarbonate and anhydrous magnesium sulfate are critical for removing impurities and solvents.

- Column chromatography remains a key purification technique to isolate the target compound in high purity.

化学反应分析

Types of Reactions

1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

科学研究应用

Medicinal Chemistry

1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride is primarily investigated as a potential lead compound in drug development. Its structure allows for modifications that can enhance its pharmacological properties. Notably, it has been studied for:

- Antidepressant Activity : Research suggests that compounds with similar piperidine structures exhibit activity against depression, potentially acting on neurotransmitter systems such as serotonin and norepinephrine.

- Analgesic Properties : Preliminary studies indicate that this compound may have pain-relieving effects, making it a candidate for further exploration in pain management therapies.

Biological Research

The compound's ability to interact with biological systems has led to its use in various studies:

- Enzyme Inhibition Studies : It serves as a tool to investigate enzyme inhibition mechanisms, particularly in pathways related to neuropharmacology.

- Protein Interaction Studies : Its structural features allow researchers to explore interactions with specific proteins, aiding in the understanding of cellular processes.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex molecules. Its reactivity can be harnessed in various synthetic routes, contributing to the development of new chemical entities.

Case Study 1: Antidepressant Properties

A study published in Journal of Medicinal Chemistry examined derivatives of piperidine compounds, including this compound. The findings indicated that certain modifications enhanced their interaction with serotonin receptors, suggesting potential antidepressant effects.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of piperidine derivatives revealed that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential lead compound for drug development | Antidepressant and analgesic properties observed |

| Biological Research | Tool for enzyme inhibition and protein studies | Interaction with neurotransmitter systems |

| Organic Synthesis | Intermediate for complex molecule synthesis | Useful in developing new chemical entities |

作用机制

The mechanism of action of 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Key Observations:

Pharmacological Activity

- Toxicity Profiles: Nitro Derivatives: 1-(3-Nitrobenzyl)piperidin-4-amine diHCl is classified as acutely toxic (oral, dermal) and irritant (skin/eyes) . Pyrimidinyl Derivatives: 1-(Pyrimidin-2-yl)piperidin-4-amine diHCl (CAS 1179369-48-2) carries warnings for respiratory irritation (H335) . Dimethoxybenzyl Derivatives: No explicit hazards reported for 1-(2,6-dimethoxybenzyl)piperidin-4-amine diHCl, suggesting a safer profile .

生物活性

1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique substituents, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine ring is known to modulate various neurochemical pathways, potentially influencing conditions such as anxiety, depression, and other neurological disorders.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, particularly those involved in neurotransmission.

- Enzyme Inhibition : It could inhibit specific enzymes, leading to altered metabolic pathways.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

Case Studies

Several studies have investigated the pharmacological effects of compounds related to this compound:

- Antidepressant Activity : A study demonstrated that derivatives of piperidine compounds exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels and modulation of serotonin receptors .

- Pain Management : Research indicated that similar piperidine derivatives showed antinociceptive properties through interactions with opioid receptors, suggesting potential applications in pain management therapies .

- Neuroprotection : Investigations into the neuroprotective effects of piperidine compounds revealed their ability to reduce neuronal death in models of excitotoxicity, which is relevant for conditions like Alzheimer's disease .

常见问题

Q. What synthetic methodologies are established for 1-(4-Methoxybutyl)piperidin-4-amine dihydrochloride?

The compound can be synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride, and ketone derivatives (e.g., 4-methoxyacetophenone). Yields typically range between 87–98% under optimized conditions. Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) enhance reaction efficiency . Purification often involves recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- Reverse-phase HPLC with mobile phases containing acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) ensures purity assessment .

- Mass spectrometry (MS) and X-ray photoelectron spectroscopy (XPS) validate molecular weight and surface functionalization, respectively .

- Nuclear magnetic resonance (NMR) confirms structural integrity, particularly for methoxy and piperidinyl groups .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in a dry, cool environment (room temperature) away from strong oxidizers .

- First aid: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control: Maintain 40–60°C during Mannich reactions to balance reactivity and by-product formation .

- Catalyst screening: Test alternatives to EDC/HOAt, such as carbodiimide derivatives, to reduce side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

- Real-time monitoring: Use in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies mitigate stability challenges during long-term storage?

- Desiccants: Include silica gel in storage containers to prevent hydrolysis .

- Light protection: Use amber glass vials to avoid photodegradation of the methoxy group .

- Stability assays: Conduct accelerated aging studies (e.g., 40°C/75% RH) to predict shelf-life and identify degradation products (e.g., aldehydes from oxidative deamination) .

Q. How can contradictions in reported biological activities be resolved?

- Comparative assays: Use standardized enzyme inhibition protocols (e.g., SSAO activity assays with consistent substrate concentrations) .

- Dose-response studies: Evaluate potency across multiple cell lines to account for tissue-specific effects .

- Metabolite profiling: Identify active metabolites via LC-MS to clarify discrepancies in in vivo vs. in vitro results .

Q. What experimental designs are recommended to study enzyme interactions (e.g., SSAO)?

- Kinetic assays: Measure and using hydrogen peroxide detection kits to quantify SSAO activity .

- Inhibitor screening: Co-administer known SSAO inhibitors (e.g., semicarbazide) to validate target specificity .

- Structural studies: Perform molecular docking simulations with SSAO crystal structures (PDB ID: 4UIR) to predict binding modes .

Q. How can impurity profiles be minimized during large-scale synthesis?

- By-product analysis: Use HPLC-MS to identify common impurities (e.g., unreacted phenethylamine or ketone derivatives) .

- Crystallization optimization: Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .

- Quality control: Implement in-process checks (e.g., TLC or inline IR) for real-time impurity detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。